molecular formula C16H14N4O2 B5519791 N-(1,3-benzodioxol-5-ylmethyl)-2-methylpyrido[2,3-d]pyrimidin-4-amine

N-(1,3-benzodioxol-5-ylmethyl)-2-methylpyrido[2,3-d]pyrimidin-4-amine

Cat. No.: B5519791
M. Wt: 294.31 g/mol
InChI Key: VPMKRGOGFQVNDR-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-ylmethyl)-2-methylpyrido[2,3-d]pyrimidin-4-amine is a useful research compound. Its molecular formula is C16H14N4O2 and its molecular weight is 294.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 294.11167570 g/mol and the complexity rating of the compound is 383. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis and Bioactivities of Pyrazole Derivatives : A study detailed the synthesis of hydroxymethyl pyrazole derivatives, leading to compounds with potential antitumor, antifungal, and antibacterial activities. The structural identification employed techniques like FT-IR, UV-visible, NMR spectroscopy, and single crystal X-ray crystallography (Titi et al., 2020).

  • Microwave Irradiative Cyclocondensation for Pyrimidine Linked Pyrazole Heterocyclics : This approach was utilized to prepare derivatives with evaluated insecticidal and antibacterial potential, showcasing the utility of pyrimidine in synthesizing bioactive compounds (Deohate & Palaspagar, 2020).

Biochemical and Biological Activities

  • Antitumor and Antimicrobial Activities : The creation and evaluation of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine for its potential as an antibiotic showcases the diverse biochemical applications of pyrimidine derivatives (Fleck et al., 2003).

  • Inhibitors for Mild Steel Corrosion : Pyrimidine derivatives were studied for their efficiency as corrosion inhibitors for mild steel in acidic solutions, indicating the compound's potential in materials science (Yadav et al., 2015).

  • Antithrombotic Pyrido[4,3-d]pyrimidine-2,4-diones : Demonstrating the conversion of tetrahydropyridine derivatives to antithrombotic compounds, this research highlights the therapeutic potential of pyrimidine derivatives in cardiovascular diseases (Furrer et al., 1994).

Structural and Theoretical Studies

  • Crystal Structure and DFT Studies : A comprehensive analysis including crystal structure determination and density functional theory (DFT) calculations on pyrimidine derivatives provides insights into their molecular properties and reactivity (Murugavel et al., 2014).

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-methylpyrido[2,3-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O2/c1-10-19-15-12(3-2-6-17-15)16(20-10)18-8-11-4-5-13-14(7-11)22-9-21-13/h2-7H,8-9H2,1H3,(H,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPMKRGOGFQVNDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC=N2)C(=N1)NCC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.